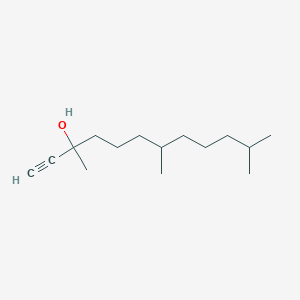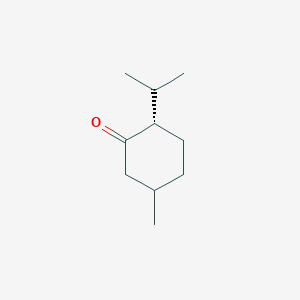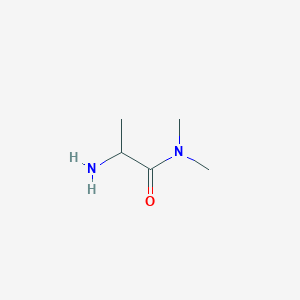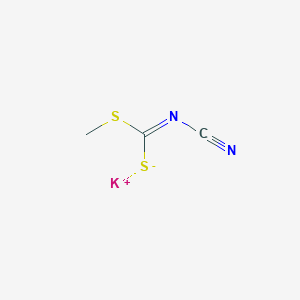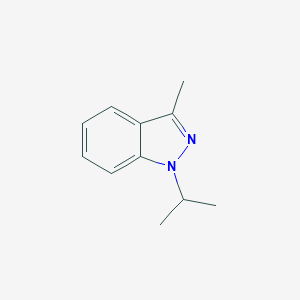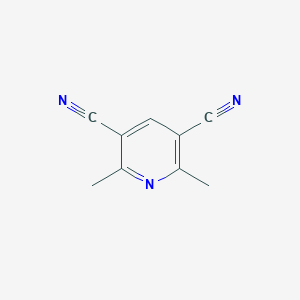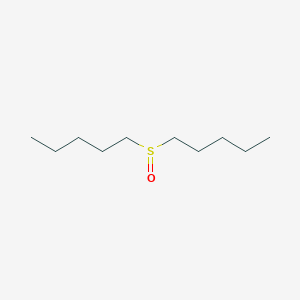
1-Phenylimidazolidin-2-one
Vue d'ensemble
Description
1-Phenylimidazolidin-2-one is a chemical compound with the CAS Number: 1848-69-7 . It has a molecular weight of 162.19 and is typically stored in a refrigerator . It is a solid at room temperature .
Physical And Chemical Properties Analysis
1-Phenylimidazolidin-2-one is a solid at room temperature . It has a molecular weight of 162.19 and is typically stored in a refrigerator .Applications De Recherche Scientifique
Anti-Inflammatory Activity
The 3-(2-oxoimidazolidin-5-yl)indole derivatives synthesized from 1-Phenylimidazolidin-2-one have been found to possess anti-inflammatory activity . These compounds may modulate immune responses and potentially serve as therapeutic agents for inflammatory conditions .
Cytotoxicity Studies
Researchers have explored the cytotoxicity of compounds derived from 1-Phenylimidazolidin-2-one. Understanding their impact on cell viability is crucial for drug development and safety assessment .
Hybrid Molecules
1-Phenylimidazolidin-2-one has been used as an amidoalkylated reagent in the synthesis of novel hybrid molecules. These hybrids often combine the indole moiety with other functional groups, leading to diverse chemical structures with potential biological activities .
Imidazo[4,5-b]pyridine Derivatives
A three-component condensation involving 1-Phenylimidazolidin-2-one has led to the synthesis of imidazo[4,5-b]pyridine-2,5(4H,6H)-diones . These compounds exhibit unique properties and may find applications in medicinal chemistry and materials science .
Lewis Acid Catalysis
The Lewis acid-catalyzed reaction of 1-Phenylimidazolidin-2-one has been employed in the preparation of various derivatives. This methodology allows for the introduction of new functional groups, expanding the compound’s potential applications .
Drug Design and Optimization
Researchers continue to explore the structural features of 1-Phenylimidazolidin-2-one derivatives for drug design . By modifying specific regions of the molecule, they aim to enhance bioactivity, selectivity, and pharmacokinetic properties .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar compounds have been found to possess anti-inflammatory activity
Mode of Action
It’s structurally similar compounds have been found to interfere with postintegrational events occurring after the integration of viral dna into the host cell genome . More research is needed to understand the specific interactions of 1-Phenylimidazolidin-2-one with its targets.
Biochemical Pathways
It’s structurally similar compounds have been found to affect the pathways related to inflammation
Pharmacokinetics
It has been found to have high gi absorption and is bbb permeant . This suggests that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system. More research is needed to fully understand the pharmacokinetics of 1-Phenylimidazolidin-2-one.
Result of Action
It’s structurally similar compounds have been found to possess anti-inflammatory activity and relatively low cytotoxicity This suggests that 1-Phenylimidazolidin-2-one may have similar effects
Propriétés
IUPAC Name |
1-phenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKGTRSHKSWYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292174 | |
| Record name | 1-Phenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylimidazolidin-2-one | |
CAS RN |
1848-69-7 | |
| Record name | 1-Phenyl-2-imidazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-2-IMIDAZOLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable reaction that produces 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, and what is a key application of this product?
A1: Research indicates that reacting phosgene with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one yields 2-oxo-3-phenylimidazolidine-1-carbonyl chloride []. This acid chloride is particularly useful in synthesizing 1,1'-carbonylbis(3-phenylimidazolidin-2-one) upon reaction with ammonia [].
Q2: Can 1-phenylimidazolidin-2-one derivatives be used as building blocks for more complex heterocyclic systems?
A2: Yes, studies have demonstrated the utility of 4-imino-1-phenylimidazolidin-2-one in multi-component reactions. For example, it reacts with aldehydes and Meldrum's acid to afford imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, a significant class of heterocyclic compounds [, ]. This reaction highlights the potential of 1-phenylimidazolidin-2-one derivatives in constructing diverse molecular scaffolds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

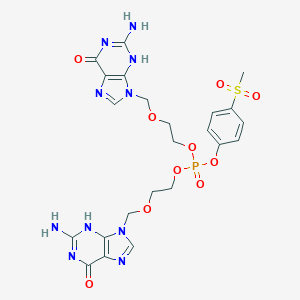
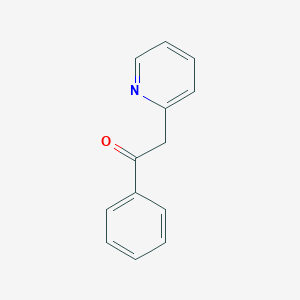
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)

